6-Styryl-3-pyridazinol

Description

Structure

3D Structure

Properties

IUPAC Name |

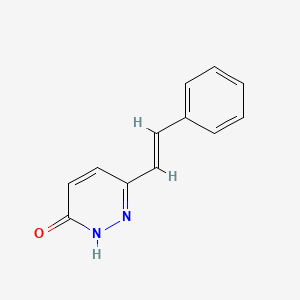

3-[(E)-2-phenylethenyl]-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12-9-8-11(13-14-12)7-6-10-4-2-1-3-5-10/h1-9H,(H,14,15)/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZVCMCKJNRGRG-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NNC(=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NNC(=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Advanced Structural Characterization of 6 Styryl 3 Pyridazinol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. The following sections predict the ¹H and ¹³C NMR spectra of 6-Styryl-3-pyridazinol, including the application of two-dimensional techniques for complete structural assignment.

The ¹H NMR spectrum of 6-Styryl-3-pyridazinol is expected to exhibit distinct signals corresponding to the protons of the pyridazinol ring, the styryl vinyl group, and the phenyl ring. The compound exists in tautomeric equilibrium with 6-styrylpyridazin-3(2H)-one, and the spectrum would reflect the predominant form in the given solvent, typically the pyridazinone form. The presence of a labile proton (N-H or O-H) would be observable, often as a broad singlet that can be exchanged with D₂O.

The protons on the pyridazinone ring (H-4 and H-5) are expected to appear as doublets due to coupling with each other (ortho coupling, ³J). The vinyl protons of the styryl group (H-α and H-β) will also appear as doublets with a large coupling constant (~16 Hz), characteristic of a trans configuration. The protons of the phenyl group will typically appear in the aromatic region of the spectrum, with their multiplicity depending on the substitution pattern; for an unsubstituted phenyl ring, they often present as a complex multiplet.

Predicted ¹H NMR Data for 6-Styryl-3-pyridazinol

Note: The following table is a prediction based on analogous compounds and spectroscopic principles. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-H | 10.5 - 13.0 | Broad Singlet | - |

| Phenyl-H | 7.20 - 7.60 | Multiplet | - |

| H-α (vinyl) | 7.00 - 7.40 | Doublet | ~16 |

| H-β (vinyl) | 7.50 - 7.90 | Doublet | ~16 |

| H-4 | 6.80 - 7.10 | Doublet | 8 - 10 |

| H-5 | 7.60 - 8.00 | Doublet | 8 - 10 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for 6-Styryl-3-pyridazinol would be characterized by signals for the carbonyl carbon, the aromatic and vinyl carbons, and the carbons of the pyridazinone ring. The carbonyl carbon (C-3) is expected to be the most deshielded, appearing significantly downfield. The carbons of the phenyl and pyridazinone rings, along with the vinyl carbons, will resonate in the typical aromatic/olefinic region (δ 110-160 ppm). The multiplicity of each carbon signal (i.e., whether it is a C, CH, CH₂, or CH₃) can be determined using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Predicted ¹³C NMR Data for 6-Styryl-3-pyridazinol

Note: The following table is a prediction based on analogous compounds and spectroscopic principles. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |

| C-3 (C=O) | 158 - 165 | C |

| C-6 | 145 - 155 | C |

| C-5 | 135 - 145 | CH |

| Phenyl C (quaternary) | 134 - 138 | C |

| C-β (vinyl) | 130 - 140 | CH |

| Phenyl CHs | 125 - 130 | CH |

| C-4 | 120 - 130 | CH |

| C-α (vinyl) | 115 - 125 | CH |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 6-Styryl-3-pyridazinol, key correlations would be observed between:

H-4 and H-5 on the pyridazinone ring.

H-α and H-β of the vinyl group.

Adjacent protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would be used to definitively link the proton signals from the table in section 3.1.1 to their corresponding carbon signals in section 3.1.2. For example, the proton signal assigned to H-4 would show a cross-peak with the carbon signal for C-4.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular skeleton. Key HMBC correlations would include:

The vinyl proton H-β correlating to the pyridazinone carbon C-6, confirming the attachment of the styryl group.

The pyridazinone proton H-5 correlating to the carbonyl carbon C-3.

The N-H proton correlating to adjacent carbons like C-3 and C-4, confirming the pyridazinone tautomer.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. uni-siegen.de These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light due to changes in polarizability. uni-siegen.de

The IR and Raman spectra of 6-Styryl-3-pyridazinol would display characteristic bands corresponding to its key functional groups. For molecules with a center of inversion, some vibrations may be active in Raman but not in IR, and vice versa (mutual exclusion rule). uni-siegen.de However, for a molecule with low symmetry like 6-Styryl-3-pyridazinol, many vibrations are expected to be active in both.

Predicted Vibrational Frequencies for 6-Styryl-3-pyridazinol

Note: The following table is a prediction based on established group frequencies. Actual experimental values may vary.

| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H (amide) | Stretching | 3100 - 3300 | Medium-Strong | Weak |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Strong |

| C=O (amide) | Stretching | 1650 - 1690 | Strong | Medium |

| C=N (ring) | Stretching | 1580 - 1620 | Medium | Medium |

| C=C (vinyl & aromatic) | Stretching | 1500 - 1650 | Medium-Strong | Strong |

| C-H (vinyl trans) | Out-of-plane bend | 960 - 980 | Strong | Weak |

| Aromatic C-H | Out-of-plane bend | 690 - 900 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For organic molecules, these transitions typically involve σ, π, and non-bonding (n) electrons.

Electronic Transitions and Chromophore Contributions

The UV-Vis absorption spectrum of 6-styryl-3(2H)-pyridazinone is dominated by the presence of multiple chromophores—covalently bonded groups of atoms that are responsible for the absorption of light. The key chromophores in this molecule are the pyridazinone ring, the styryl group (C6H5-CH=CH-), and the carbonyl group (C=O). The extended conjugation between the phenyl ring, the vinyl group, and the pyridazinone heterocycle creates a large π-electron system.

The electronic spectrum is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions researchgate.net.

π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extensive conjugation in the 6-styryl-pyridazinone system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting these transitions to longer wavelengths (bathochromic shift). These transitions are responsible for the strong absorption bands observed in the UV region researchgate.net.

n → π Transitions:* These lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (n), primarily located on the nitrogen and oxygen atoms of the pyridazinone ring, to a π* antibonding orbital. These absorptions occur at longer wavelengths compared to the main π → π* bands but have a much lower molar extinction coefficient (ε) researchgate.net.

Solvatochromic Effects on Electronic Absorption

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. This phenomenon provides insight into the electronic distribution of the molecule in its ground and excited states. Styryl-based push-pull dyes and pyridazinone derivatives often exhibit significant solvatochromism researchgate.netmdpi.com.

For compounds like 6-styryl-3(2H)-pyridazinone, an increase in solvent polarity is generally expected to cause a bathochromic (red) shift in the π → π* transition band. This is because the excited state is often more polar than the ground state due to intramolecular charge transfer (ICT). More polar solvents stabilize the polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition researchgate.net. Conversely, n → π* transitions typically show a hypsochromic (blue) shift with increasing solvent polarity, as the non-bonding electrons in the ground state are stabilized by hydrogen bonding with protic solvents, which increases the energy required for the transition.

The table below illustrates typical solvatochromic behavior for a related styryl dye, showing the shift in maximum absorption wavelength (λmax) with changing solvent polarity.

| Solvent | Polarity (ET(30)) | λmax (nm) |

| Toluene | 33.9 | 395 |

| Acetonitrile | 45.6 | 390 |

| Methanol | 55.4 | 380 |

| Data derived from a representative styryl compound to illustrate the concept of solvatochromism mdpi.com. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is indispensable for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermolabile molecules like pyridazinone derivatives, as it minimizes fragmentation during the ionization process mdpi.com. In positive ion mode, a protonated molecule, [M+H]+, is typically formed. For 6-styryl-3-pyridazinol (C12H10N2O), the expected m/z for the protonated molecular ion would be approximately 199.08.

Collision-induced dissociation (CID) can be used to fragment the molecular ion, providing valuable structural information. The fragmentation pathways are influenced by the most stable carbocations and neutral losses that can be formed rsc.org. A plausible fragmentation pathway for protonated 6-styryl-3(2H)-pyridazinone could involve:

Loss of CO: Cleavage of the pyridazinone ring could lead to the neutral loss of carbon monoxide (28 Da).

Retro-Diels-Alder Reaction: Fused heterocyclic rings can undergo retro-Diels-Alder reactions, leading to characteristic fragmentation patterns rsc.org.

Cleavage of the Styryl Group: Fragmentation can occur at the vinyl linkage or involve the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of a molecule based on its exact mass. The theoretical exact mass of the neutral molecule 6-Styryl-3-pyridazinol (C12H10N2O) can be calculated by summing the exact masses of its constituent isotopes.

Table of Calculated Exact Masses

| Formula | Species | Calculated m/z |

|---|---|---|

| C12H10N2O | [M] | 198.07931 |

| C12H11N2O+ | [M+H]+ | 199.08659 |

| C12H10N2NaO+ | [M+Na]+ | 221.06854 |

Experimental HRMS data for related pyridazinone derivatives confirms the formation of the [M+H]+ ion as the base peak, and the measured mass typically aligns with the calculated mass to within a few parts per million (ppm), confirming the elemental formula mdpi.com.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions in the solid state.

While the specific crystal structure for the unsubstituted 6-styryl-3(2H)-pyridazinone is not available in the cited literature, analysis of closely related derivatives, such as 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one, provides significant insight into the expected structural features nih.gov.

The molecular structure reveals that the pyridazinone ring and the phenyl ring of the styryl group tend to be coplanar to maximize π-conjugation. In the crystal lattice, molecules of pyridazinone derivatives are often linked by intermolecular hydrogen bonds. A common motif involves the N-H group of one molecule acting as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule, forming centrosymmetric dimers with an R22(8) ring motif nih.gov.

Crystallographic Data for a Representative Derivative (Data for 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one) nih.gov

| Parameter | Value |

| Chemical Formula | C19H14Cl2N2O |

| Formula Weight | 373.23 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.3396 (4) |

| b (Å) | 10.0264 (3) |

| c (Å) | 14.2882 (4) |

| β (°) | 107.693 (1) |

| Volume (ų) | 1681.44 (9) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.474 |

Key structural features expected for 6-styryl-3(2H)-pyridazinone, based on its derivatives, include a nearly planar styryl-pyridazinone core and a crystal packing arrangement dominated by N—H⋯O hydrogen bonds nih.goviucr.org.

Definitive Determination of Molecular Geometry and Connectivity

A definitive determination of the molecular geometry and connectivity for 6-Styryl-3-pyridazinol would require data from a single-crystal X-ray diffraction study. This analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, unequivocally establishing the spatial arrangement of the atoms and the planarity of the pyridazinol and styryl moieties. Without such experimental data, a detailed and accurate description of the molecular geometry is not possible.

Computational Chemistry and Theoretical Investigations of 6 Styryl 3 Pyridazinol

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing profound insights into the structural, electronic, and reactive properties of molecules. These theoretical methods, particularly those based on Density Functional Theory (DFT), allow for the detailed investigation of molecular systems, complementing and guiding experimental work. For pyridazine (B1198779) derivatives, including 6-Styryl-3-pyridazinol, computational studies are crucial for understanding their stability, reactivity, and potential applications. Theoretical calculations can predict various molecular properties before a compound is synthesized, offering a cost-effective and efficient way to screen and design new molecules with desired characteristics.

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of many-body systems. It has proven to be a powerful approach for calculating the ground-state properties of molecules. The foundation of DFT lies in the Hohenberg-Kohn theorems, which state that the energy of the ground state is a unique functional of the electron density. In practice, the Kohn-Sham DFT (KS-DFT) method is widely used, which simplifies the problem by introducing a set of non-interacting orbitals, known as Kohn-Sham orbitals. This approach has been successfully applied to study a wide range of molecular properties, including optimized geometries, electronic structures, and vibrational frequencies for various organic compounds, including pyridazinone derivatives. Calculations are often performed using specific functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set like 6-31G or 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule. This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stable or meta-stable conformer. For flexible molecules like 6-Styryl-3-pyridazinol, which contains rotatable bonds, multiple energy minima may exist, each corresponding to a different conformer.

Using DFT methods, such as B3LYP with a 6-311G(2d,p) basis set, researchers can calculate the optimized geometries and relative energies of these conformers. The conformer with the lowest calculated Gibbs free energy is predicted to be the most stable and, therefore, the most populated at thermal equilibrium. Analysis of the optimized structural parameters, such as bond lengths, bond angles, and dihedral angles, provides a detailed picture of the molecular architecture. These theoretical parameters can then be compared with experimental data, for instance from X-ray crystallography, to validate the computational model.

Below is a table of selected optimized geometrical parameters for a related pyridazinone structure, calculated using DFT methods.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.23 |

| N-N | 1.35 | |

| C=C (Styryl) | 1.34 | |

| Bond Angles (°) | C-N-N | 120.5 |

| N-N-C | 118.9 | |

| C-C=C (Styryl) | 126.7 |

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are key to understanding chemical reactivity and electronic transitions.

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its electron-donating capability. A higher EHOMO value suggests a greater ability to donate electrons. Conversely, the energy of the LUMO (ELUMO) is associated with the electron affinity, and a lower ELUMO value signifies a greater ability to accept electrons.

The energy gap (ΔE) between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. A small HOMO-LUMO gap implies that the molecule is more reactive, less stable, and more easily polarized, as it requires less energy to excite an electron from the ground state. DFT calculations are widely used to compute the energies of these orbitals and visualize their spatial distribution.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.165 |

| ELUMO | -2.868 |

| Energy Gap (ΔE) | 3.297 |

Note: Data presented for an analogous pyrazolyl quinolinone derivative.

The Molecular Electrostatic Potential (MEP) is a valuable tool for analyzing the charge distribution within a molecule and predicting its reactive behavior. The MEP map provides a visual representation of the electrostatic potential on the electron density surface, which is crucial for understanding intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks.

MEP maps are color-coded to indicate different potential regions. Typically, red-colored areas represent regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. These regions are often located around electronegative atoms like oxygen and nitrogen. Conversely, blue-colored areas indicate positive electrostatic potential, which are electron-poor and prone to nucleophilic attack, commonly found around hydrogen atoms. Green areas represent regions of neutral or near-zero potential.

For pyridazinone derivatives, MEP analysis typically reveals a significant negative potential around the carbonyl oxygen and the nitrogen atoms of the pyridazine ring, identifying them as primary sites for electrophilic interaction. The hydrogen atoms, particularly any attached to the pyridazinone ring or other functional groups, generally show a positive potential. This detailed mapping helps in understanding how the molecule will interact with other molecules, receptors, or substrates.

Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which can be directly compared with experimental data to confirm molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used within a DFT framework, is a reliable technique for calculating the isotropic chemical shifts (δ) of 1H and 13C nuclei. Theoretical chemical shifts are typically calculated relative to a reference compound like tetramethylsilane (B1202638) (TMS) and often show excellent correlation with experimental NMR spectra, aiding in the assignment of complex spectra and structural elucidation.

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule in its ground state. These calculated frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions, which are observed as absorption bands in an experimental IR spectrum. While calculated frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and other factors, they can be corrected using a scaling factor, leading to a very good agreement between the theoretical and experimental spectra.

UV-Vis Spectroscopy: The electronic absorption spectra (UV-Vis) of molecules are investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information on the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), which correspond to the position and intensity of absorption bands in the experimental UV-Vis spectrum.

Based on Koopman's theorem, the key descriptors can be defined as follows:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Electronegativity (χ): The power of an atom to attract electrons to itself. χ = (I + A) / 2

Chemical Hardness (η): A measure of the resistance to change in electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of modification of the electron cloud. S = 1 / (2η)

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. ω = μ2 / (2η) where μ is the chemical potential (μ ≈ -χ).

These parameters are invaluable for comparing the reactivity of different molecules within a series and for understanding their electronic stability.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.165 |

| Electron Affinity (A) | -ELUMO | 2.868 |

| Electronegativity (χ) | (I + A) / 2 | 4.517 |

| Chemical Hardness (η) | (I - A) / 2 | 1.649 |

| Chemical Softness (S) | 1 / (2η) | 0.303 |

| Electrophilicity Index (ω) | μ2 / (2η) | 6.188 |

Note: Data presented for an analogous pyrazolyl quinolinone derivative.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a robust quantum mechanical method used to predict the electronic absorption spectra and investigate the nature of electronic transitions in molecules. researcher.lifemdpi.com For styryl-substituted heterocyclic systems, TD-DFT calculations are instrumental in understanding their photophysical properties, which are governed by transitions between molecular orbitals. researcher.liferesearchgate.net

Theoretical studies on compounds with similar structural motifs, such as styrylpyridines and styrylpyrones, have demonstrated that the B3LYP functional combined with a suitable basis set (e.g., 6-31G(d) or 6-311+G(d,p)) can reliably predict maximum absorption wavelengths (λmax). researcher.life These calculations typically reveal that the lowest energy electronic transitions are dominated by π → π* transitions. researchgate.net In the case of 6-Styryl-3-pyridazinol, the key transitions would likely involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be localized primarily on the electron-rich styryl moiety, while the LUMO may be distributed across the pyridazinol ring system.

A hypothetical TD-DFT calculation for 6-Styryl-3-pyridazinol could yield the following results, illustrating the nature of its principal electronic transitions.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions | Character |

|---|---|---|---|---|

| S0 → S1 | 385 | 0.85 | HOMO → LUMO (95%) | π → π* Intramolecular Charge Transfer (ICT) |

| S0 → S2 | 320 | 0.15 | HOMO-1 → LUMO (70%) | π → π* Local Excitation (Styryl) |

| S0 → S3 | 295 | 0.25 | HOMO → LUMO+1 (80%) | π → π* Local Excitation (Pyridazinol) |

These theoretical findings suggest that the primary absorption band of 6-Styryl-3-pyridazinol in the UV-visible spectrum is due to an intramolecular charge transfer from the styryl group to the pyridazinol core.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as 6-Styryl-3-pyridazinol, might interact with a biological target, typically a protein or nucleic acid. amazonaws.com These studies are fundamental in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a compound's activity. nih.gov

Prediction of Ligand-Target Interactions with Biological Macromolecules

The pyridazinone scaffold is present in a variety of compounds that have been investigated for their interactions with numerous biological targets. researchgate.netnih.gov Molecular docking studies on pyridazinone derivatives have explored their potential as inhibitors of enzymes like Vascular Adhesion Protein-1 (VAP-1), a target for inflammatory diseases. researchgate.netnih.gov

To predict the potential biological targets for 6-Styryl-3-pyridazinol, a docking study could be performed against a relevant protein, for instance, a kinase or a receptor implicated in a disease pathway where pyridazinone derivatives have shown activity. The styryl substituent would be expected to form hydrophobic interactions within the binding pocket, while the pyridazinol core, with its hydrogen bond donors and acceptors, could engage in specific polar contacts with amino acid residues.

Elucidation of Potential Binding Modes and Affinities

Molecular docking simulations can elucidate the most likely binding pose of a ligand within the active site of a target protein and estimate the binding affinity, often expressed as a docking score or binding energy. amazonaws.com For 6-Styryl-3-pyridazinol, a hypothetical docking study against a protein target, such as Vascular Adhesion Protein-1 (VAP-1), could reveal key interactions.

The simulation might predict that the styryl group occupies a hydrophobic pocket, forming van der Waals interactions with nonpolar residues. The pyridazinol ring could form hydrogen bonds with polar or charged residues at the active site. The predicted binding affinity provides a qualitative measure of how strongly the compound may bind to the target.

A summary of a hypothetical docking study of 6-Styryl-3-pyridazinol with VAP-1 is presented below.

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Vascular Adhesion Protein-1 (VAP-1) | -8.5 | Tyr448 | Hydrogen Bond (with pyridazinol -OH) |

| Phe238 | π-π Stacking (with styryl phenyl ring) | ||

| Val209 | Hydrophobic (with styryl group) | ||

| Ile233 | van der Waals |

Such computational predictions are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Structure Activity Relationship Sar Studies of 6 Styryl 3 Pyridazinol and Its Derivatives

Systematic Modification of the Styryl Moiety and its Influence on Biological Activity

The styryl moiety, characterized by a phenyl ring connected to the pyridazinol core via a double bond, is a key structural feature of 6-styryl-3-pyridazinol. Modifications to this part of the molecule have been shown to significantly impact biological activity.

Effects of Substituents on the Phenyl Ring (e.g., Electron-Donating vs. Electron-Withdrawing Groups)

The electronic properties of substituents on the phenyl ring of the styryl moiety play a critical role in modulating the biological activity of 6-styryl-3-pyridazinol derivatives. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the molecule's electronic distribution, polarity, and ability to interact with biological targets.

Research on related pyridazin-3-one derivatives has demonstrated that the nature of the substituent on a phenyl ring at position 6 can have a profound impact on their activity. For instance, in a series of pyridazin-3-one derivatives, compounds bearing a nitro group (a strong EWG) on the phenyl ring exhibited superior vasorelaxant activity compared to those with a methyl group (an EDG) nih.gov. This suggests that for certain biological targets, a reduction in electron density on the phenyl ring is favorable for activity. Conversely, studies on other classes of compounds, such as arylcyclopropylamines, have shown that electron-donating substituents can enhance inhibitory potency against certain enzymes, while electron-withdrawing groups decrease it nih.gov.

The specific impact of these substituents on 6-styryl-3-pyridazinol derivatives would depend on the particular biological activity being investigated and the nature of the target interaction. Generally, EWGs like nitro (-NO2) or cyano (-CN) groups decrease the electron density of the aromatic ring, while EDGs such as methoxy (-OCH3) or methyl (-CH3) groups increase it rug.nlnih.gov. This modulation of electron density can influence the compound's binding affinity to its target protein.

| Substituent on Phenyl Ring | Electronic Effect | General Impact on Biological Activity (Context-Dependent) |

|---|---|---|

| -NO2 (Nitro) | Strong Electron-Withdrawing | May increase activity by enhancing hydrogen bonding or π-π stacking interactions. |

| -Cl (Chloro) | Electron-Withdrawing | Can increase lipophilicity and membrane permeability, potentially enhancing activity. |

| -CH3 (Methyl) | Electron-Donating | May enhance activity through favorable steric interactions or by increasing electron density. |

| -OCH3 (Methoxy) | Strong Electron-Donating | Can increase electron density and potentially form hydrogen bonds, influencing activity. |

Conformational and Stereochemical Impact of the Styryl Double Bond (Z/E Isomerism)

The double bond in the styryl linker introduces the possibility of geometric isomerism, resulting in Z (zusammen) and E (entgegen) isomers. These isomers have distinct spatial arrangements of the phenyl ring relative to the pyridazinol core, which can lead to significant differences in their biological activity. The stereochemistry of the molecule is a crucial factor in its ability to fit into the binding site of a biological target.

Studies on other classes of bioactive molecules have consistently shown that different geometric isomers can possess vastly different potencies nih.gov. For instance, in a series of novel oxazolidinone derivatives, the E-isomer was found to be more potent as an antibacterial agent than the corresponding Z-isomer nih.gov. This difference in activity is attributed to the specific three-dimensional conformation required for optimal interaction with the target.

For 6-styryl-3-pyridazinol derivatives, the E-isomer, which is generally more stable, would present a more linear and extended conformation. In contrast, the Z-isomer would have a more bent or kinked structure. Depending on the topology of the target's binding pocket, one isomer may exhibit a more favorable binding mode than the other. The specific orientation of the phenyl ring and the pyridazinol core can influence key interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. Therefore, the separation and independent biological evaluation of E and Z isomers are essential steps in the SAR exploration of 6-styryl-3-pyridazinol derivatives.

Elucidation of Structure-Activity Relationships within the Pyridazinol Core

The pyridazinol ring is the heterocyclic core of 6-styryl-3-pyridazinol, and its structural features are fundamental to the molecule's biological activity. SAR studies have focused on understanding how substitutions on this ring and its tautomeric nature influence efficacy.

Substitutions on the Pyridazine (B1198779) Ring (e.g., position, nature of heteroatoms)

Research on related pyridazinone derivatives has highlighted the importance of substitutions at various positions. For example, the presence of an acetamide side chain linked to the nitrogen at position 2 of the pyridazinone ring has been shown to enhance analgesic and anti-inflammatory actions sarpublication.com. Similarly, substitutions at the 6-position of the pyridazinone ring have been found to be crucial for activity sarpublication.com. In one study, replacing the phthalazine ring of hydralazine with a substituted pyridazin-3-one moiety led to an increase in vasorelaxant activity nih.gov.

The introduction of different functional groups or even additional heteroatoms can modulate the molecule's ability to form hydrogen bonds and other non-covalent interactions with its biological target. For instance, the substitution with a chlorine atom at the 6-position of the pyridazine ring has been explored in derivatives active as nicotinic agents nih.gov.

| Position of Substitution | Nature of Substituent | Potential Influence on Biological Activity |

|---|---|---|

| Position 2 (N-atom) | Alkyl, Acyl, Aryl groups | Can modulate lipophilicity and steric bulk, affecting target accessibility and binding. |

| Position 4/5 | Halogens, Alkyl groups | Can influence the electronic distribution of the ring and provide additional interaction points. |

| Position 6 | Styryl moiety (as in the parent compound) | Crucial for the primary biological activity, with modifications to the styryl group being a key area of SAR. |

Influence of Tautomeric Forms (e.g., Pyridazinol vs. Pyridazinone) on Activity

Pyridazinol compounds can exist in tautomeric forms, primarily the pyridazin-3-ol (hydroxy) form and the pyridazin-3(2H)-one (oxo) form. This tautomeric equilibrium can be influenced by the solvent, pH, and the nature of substituents on the ring. The predominant tautomeric form can have a significant impact on the molecule's physicochemical properties and its ability to interact with biological targets.

The two tautomers present different hydrogen bonding capabilities. The pyridazinol form has a hydroxyl group that can act as both a hydrogen bond donor and acceptor. The pyridazinone form has a carbonyl group which is a strong hydrogen bond acceptor, and an N-H group which is a hydrogen bond donor. These differences can lead to distinct binding modes and affinities for a given biological target.

Studies on related 6-substituted pyridazinones, such as 6-(2-pyrrolyl)pyridazin-3-one, have indicated that the oxo-form is generally the predominant tautomeric species researchgate.net. However, it was also noted that the presence of the electron-rich pyrrolyl substituent can shift the equilibrium towards the hydroxyl form compared to the unsubstituted parent compound researchgate.net. This suggests that the styryl group in 6-styryl-3-pyridazinol could also influence the position of the tautomeric equilibrium. Understanding the favored tautomer under physiological conditions is crucial for rational drug design, as it dictates the key pharmacophoric features available for target interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By quantifying molecular descriptors that represent physicochemical properties such as lipophilicity (log P), electronic effects, and steric parameters, QSAR models can predict the activity of novel compounds and provide insights into the structural requirements for optimal activity.

For pyridazinone derivatives, QSAR studies have been successfully applied to understand the key factors influencing their biological activities. actascientific.comasianpubs.org These models often reveal that a combination of electronic, steric, and hydrophobic properties governs the compound's potency. For example, a QSAR study on a series of pyridazinone derivatives might indicate that higher biological activity is associated with lower lipophilicity and specific electronic properties of the substituents asianpubs.org.

In the context of 6-styryl-3-pyridazinol derivatives, a QSAR model could be developed using a training set of compounds with known biological activities. The model would correlate these activities with calculated molecular descriptors for each derivative. Such a model could then be used to predict the activity of yet-to-be-synthesized derivatives, thereby prioritizing the synthesis of compounds with the highest predicted potency. The descriptors used in such a model could include parameters related to the styryl moiety (e.g., Hammett constants for phenyl substituents) and the pyridazinol core (e.g., dipole moment, partial charges on heteroatoms). The successful development of a robust QSAR model can significantly accelerate the drug discovery process by providing a rational basis for the design of more effective 6-styryl-3-pyridazinol-based therapeutic agents. nih.gov

Future Research Directions and Potential Innovations for 6 Styryl 3 Pyridazinol Research

Exploration of Novel Synthetic Pathways and Methodologies

Furthermore, the exploration of novel catalytic systems, such as the use of CuCl₂ in acetic acid or MnO₂ in THF for specific reaction steps, could lead to improved yields and regioselectivity. nih.gov The development of flexible multi-step sequences starting from readily available precursors like α,β-unsaturated levulinates also offers a pathway to a diverse range of substituted pyridazinones. nih.gov Investigating alternative starting materials and reaction conditions will be crucial for accessing novel derivatives of 6-styryl-3-pyridazinol with unique substitution patterns, which are essential for comprehensive structure-activity relationship (SAR) studies. eurekalert.org

| Starting Materials | Reagents | Key Transformation | Reference |

| para-substituted acetophenone, glyoxylic acid | hydrazine (B178648) hydrate (B1144303) | One-pot ring closure | nih.gov |

| α,β-unsaturated levulinate | Indole derivatives | Michael type reaction | nih.gov |

| 6-substituted phenyl-3(2H)-pyridazinones | phosphorus oxychloride | Chlorination | nih.gov |

Advanced Computational Design and Predictive Modeling for Enhanced Properties

In silico methods are poised to play an increasingly significant role in accelerating the discovery and optimization of 6-styryl-3-pyridazinol derivatives with enhanced biological activities. Advanced computational tools can be employed to predict the physicochemical properties, pharmacokinetic profiles, and potential biological targets of novel analogs before their synthesis, thereby saving time and resources. sciencepublishinggroup.comconnectjournals.com

Molecular docking and dynamics simulations can provide valuable insights into the binding modes of these compounds with their biological targets, such as enzymes and receptors. nih.govrsc.org For example, docking studies have been used to understand the interaction of pyridazinone derivatives with enzymes like butyrylcholinesterase and VEGFR-2. rsc.orgresearchgate.net Furthermore, the development of 3D-QSAR pharmacophore models can help to elucidate the key structural features required for a specific biological activity, guiding the rational design of more potent and selective compounds. nih.govnih.gov These predictive models can also be used to assess ADME (absorption, distribution, metabolism, and excretion) properties, helping to identify candidates with favorable drug-like characteristics. connectjournals.com

| Computational Method | Application | Potential Outcome |

| Molecular Docking | Predicting binding modes with target proteins (e.g., JNK1, VEGFR-2) | Identification of key interactions for affinity and selectivity |

| 3D-QSAR | Developing pharmacophore models | Guiding the design of new derivatives with enhanced activity |

| ADMET Prediction | In silico assessment of drug-like properties | Prioritization of compounds with favorable pharmacokinetic profiles |

Development of Targeted Biological Probes for Pathway Elucidation

To better understand the mechanisms of action of 6-styryl-3-pyridazinol and its derivatives, the development of targeted biological probes is a crucial next step. These probes, which are essentially modified versions of the parent compound, can be used to identify and validate the specific cellular targets and pathways through which these molecules exert their biological effects.

A promising approach is the use of chemoproteomics based on activity probes. frontiersin.org This technique involves designing probes with a reactive group that can covalently bind to the active site of target enzymes, allowing for their isolation and identification from complex biological samples. frontiersin.org For instance, a 6-styryl-3-pyridazinol-based probe could be synthesized with a photoaffinity label or a clickable tag. This would enable researchers to "fish out" the interacting proteins from cell lysates, which can then be identified using mass spectrometry. This approach has been successfully used to elucidate the biosynthetic pathways of natural products and could be adapted to discover the molecular targets of synthetic compounds like 6-styryl-3-pyridazinol. frontiersin.org

Investigation of Unexplored Biological Mechanisms and Targets

The pyridazinone scaffold is known to be a "magic moiety" or "wonder nucleus" due to the wide array of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. eurekalert.orgnih.govscholarsresearchlibrary.com This suggests that 6-styryl-3-pyridazinol and its analogs may interact with a variety of biological targets, many of which may still be unexplored.

Future research should aim to move beyond the currently known targets and investigate novel mechanisms of action. For example, while some pyridazinone derivatives are known to inhibit enzymes like phosphodiesterase type 4 (PDE4) and c-Jun N-terminal kinase 1 (JNK1), the specific targets of 6-styryl-3-pyridazinol remain to be fully elucidated. nih.govnih.gov Screening of 6-styryl-3-pyridazinol against a broad panel of kinases, G-protein coupled receptors, and other enzyme families could reveal unexpected biological activities. nih.gov Furthermore, investigating its effects on cellular processes such as apoptosis, cell cycle progression, and the accumulation of reactive oxygen species could uncover novel therapeutic applications. nih.gov

| Known Biological Activity of Pyridazinones | Potential Unexplored Targets for 6-Styryl-3-pyridazinol |

| Anti-inflammatory | Novel inflammatory pathway components |

| Anticancer | Unconventional cell death pathways, metabolic enzymes |

| Cardiovascular | Ion channels, nuclear receptors |

Integration with Emerging Research Paradigms in Chemical Biology and Materials Science

The unique chemical structure of 6-styryl-3-pyridazinol makes it an attractive candidate for integration into emerging research paradigms. In the field of chemical biology, there is potential to use this compound as a scaffold for the development of novel chemical tools to probe biological systems. Its fluorescent properties, if any, could be exploited for imaging applications.

While direct applications in materials science are less explored, the conjugated system of the styryl group in conjunction with the heterocyclic pyridazinone ring could potentially lead to interesting electronic or photophysical properties. Future studies could explore the synthesis of polymers or coordination complexes incorporating the 6-styryl-3-pyridazinol motif to investigate their potential as organic semiconductors, fluorescent materials, or sensors.

Multi-Disciplinary Collaborative Research Opportunities

The multifaceted nature of 6-styryl-3-pyridazinol research necessitates a multi-disciplinary approach. Collaborative efforts between synthetic chemists, computational chemists, pharmacologists, and biologists will be essential to fully realize the therapeutic potential of this compound class.

Opportunities for collaboration exist in several areas. For instance, academic research groups with expertise in novel synthetic methodologies could partner with pharmaceutical companies that have high-throughput screening capabilities. schrodinger.com Similarly, collaborations between computational scientists and experimental biologists can lead to a more efficient cycle of design, synthesis, and testing of new derivatives. schrodinger.com Such collaborative projects can facilitate the translation of basic research findings into tangible therapeutic applications. schrodinger.com

Q & A

Basic: What synthetic methodologies are recommended for lab-scale preparation of 6-Styryl-3-pyridazinol?

Methodological Answer:

The synthesis of pyridazine derivatives like 6-Styryl-3-pyridazinol typically involves condensation reactions between hydrazines and α,β-unsaturated carbonyl compounds. For example, hydrazine derivatives can react with styryl ketones under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) to form the pyridazine core . Catalysts such as acetic acid or Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification, followed by recrystallization from ethanol to achieve >95% purity .

Basic: How can researchers determine the solubility profile of 6-Styryl-3-pyridazinol for in vitro assays?

Methodological Answer:

Solubility can be assessed using the shake-flask method: saturate predefined volumes of solvents (e.g., water, DMSO, ethanol) with the compound, agitate for 24 hours at 25°C, and quantify dissolved material via UV-Vis spectroscopy at λmax (~260–300 nm for pyridazines). For low solubility, employ co-solvency studies with surfactants (e.g., Tween-80) or cyclodextrins. Solubility parameters (Hansen solubility parameters) should be calculated to guide formulation strategies .

Advanced: What advanced structural characterization techniques resolve ambiguities in 6-Styryl-3-pyridazinol’s stereochemistry?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving stereochemistry and confirming the styryl group’s E/Z configuration. For dynamic analysis, use NOESY NMR to detect spatial proximity between protons on the styryl moiety and the pyridazine ring. Computational modeling (DFT calculations at the B3LYP/6-31G* level) can predict stable conformers and validate experimental data .

Advanced: How can structure-activity relationship (SAR) studies optimize 6-Styryl-3-pyridazinol’s bioactivity?

Methodological Answer:

Systematic SAR requires modular synthesis of analogs with substituent variations (e.g., electron-withdrawing groups on the styryl ring or pyridazine N-alkylation). Test analogs in target-specific assays (e.g., kinase inhibition or receptor binding). For example, replace the styryl group with fluorinated aryl rings to enhance metabolic stability . Data analysis should employ multivariate regression to correlate electronic (Hammett σ) or steric (Taft ES) parameters with bioactivity .

Advanced: How should researchers address contradictions in reported biological activity data for 6-Styryl-3-pyridazinol analogs?

Methodological Answer:

Contradictions often arise from assay variability (e.g., cell line specificity or incubation time). Apply meta-analysis frameworks to harmonize normalize results to positive controls, account for batch effects, and use mixed-effects models. Longitudinal studies (e.g., repeated measures over 12 months) can clarify time-dependent effects . Mediation analysis (e.g., structural equation modeling) identifies confounding variables like compound stability or metabolite interference .

Basic: What analytical techniques ensure purity and identity of 6-Styryl-3-pyridazinol post-synthesis?

Methodological Answer:

Combine HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection for purity assessment (>98% area). LC-MS (ESI+) confirms molecular weight ([M+H]+ expected). For structural validation, use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃, comparing peaks to reference spectra of related pyridazines .

Advanced: What computational strategies predict 6-Styryl-3-pyridazinol’s pharmacokinetic properties?

Methodological Answer:

Employ in silico tools like SwissADME or ADMETLab2.0 to estimate logP (lipophilicity), CYP450 metabolism, and bioavailability. Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 or EGFR) identifies binding modes. MD simulations (GROMACS) over 100 ns assess stability of ligand-receptor complexes .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.